molecular formula C22H21N3 B14975143 4-(4-Benzylpiperidin-1-yl)quinoline-3-carbonitrile

4-(4-Benzylpiperidin-1-yl)quinoline-3-carbonitrile

Cat. No.: B14975143
M. Wt: 327.4 g/mol
InChI Key: NIIAYUHQUBZCTB-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidin-1-yl)quinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidin-1-yl)quinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-benzylpiperidine with quinoline-3-carbonitrile under specific reaction conditions. The reaction is often carried out in the presence of a suitable solvent such as tetrahydrofuran and a base like sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoline derivatives .

Scientific Research Applications

4-(4-Benzylpiperidin-1-yl)quinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperidin-1-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylpiperidin-1-yl)quinoline-3-carbonitrile is unique due to its combined structure of quinoline and piperidine moieties, which may confer distinct biological activities and chemical properties. This combination allows for a broader range of applications and potential therapeutic uses .

Properties

Molecular Formula

C22H21N3

Molecular Weight

327.4 g/mol

IUPAC Name

4-(4-benzylpiperidin-1-yl)quinoline-3-carbonitrile

InChI

InChI=1S/C22H21N3/c23-15-19-16-24-21-9-5-4-8-20(21)22(19)25-12-10-18(11-13-25)14-17-6-2-1-3-7-17/h1-9,16,18H,10-14H2

InChI Key

NIIAYUHQUBZCTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)C#N

Origin of Product

United States

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